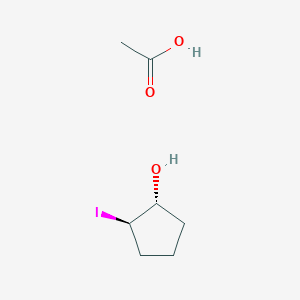![molecular formula C11H13NO4 B14609588 (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid CAS No. 59965-08-1](/img/structure/B14609588.png)
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a phenylcarbamoyl group attached to a propanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes using palladium, ruthenium, or iron catalysts. These methods can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Varies based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems . The phenylcarbamoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but lacks the 2-methyl group.
Ethyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has an ethyl group instead of a methyl group.
Propyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has a propyl group instead of a methyl group.
Uniqueness
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and receptors, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
59965-08-1 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(2S)-2-methyl-3-(phenylcarbamoyloxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)7-16-11(15)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
AGSYZLDTUFDHFV-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](COC(=O)NC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(COC(=O)NC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)







